2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol
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Overview
Description
2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol is a heterocyclic compound featuring a pyrazole ring with amino groups at the 3 and 4 positions, and an ethanol moiety attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol typically involves the reaction of 3,4-diaminopyrazole with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The amino groups can form hydrogen bonds with active site residues, while the pyrazole ring can interact with hydrophobic pockets. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,5-dihydro-1-phenylpyrazole: Similar pyrazole structure with amino substitution.
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Contains a pyrazole ring with multiple amino groups and additional heterocyclic rings.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Features a pyrazole ring with triazole substitutions.
Uniqueness
2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol is unique due to its combination of a pyrazole ring with amino groups and an ethanol moiety
Properties
Molecular Formula |
C5H11N5O |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-[(3,4-diaminopyrazol-1-yl)amino]ethanol |
InChI |
InChI=1S/C5H11N5O/c6-4-3-10(8-1-2-11)9-5(4)7/h3,8,11H,1-2,6H2,(H2,7,9) |
InChI Key |
GLIJXBBSZITHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1NCCO)N)N |
Origin of Product |
United States |
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